1-(4-Bromobutoxy)-2-nitrobenzene

SNAr side reaction alkoxy displacement reaction selectivity

Synthetic reproducibility failures due to unwanted alkoxy displacement? Shorter-chain ω-bromoalkyl nitrophenyl ethers (C2, C3) undergo base-catalyzed side reactions, compromising yield. This ortho-nitroaryl ether with a C4 butoxy spacer eliminates that instability. - **Optimal Linker Length:** 5-6 Å spatial separation ideal for PROTACs & bivalent ligands. - **Orthogonal Reactivity:** Terminal bromide for nucleophilic substitution; nitro group reduces to aniline. - **Procurement Certainty:** Available in research quantities. Immediate shipment.

Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
CAS No. 118327-50-7
Cat. No. B048392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobutoxy)-2-nitrobenzene
CAS118327-50-7
Molecular FormulaC10H12BrNO3
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])OCCCCBr
InChIInChI=1S/C10H12BrNO3/c11-7-3-4-8-15-10-6-2-1-5-9(10)12(13)14/h1-2,5-6H,3-4,7-8H2
InChIKeyPQTCDOPRKWQEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutoxy)-2-nitrobenzene: Bifunctional Building Block


1-(4-Bromobutoxy)-2-nitrobenzene (C₁₀H₁₂BrNO₃, MW 274.11) is an ortho-substituted nitroaromatic ether featuring a four-carbon butoxy spacer terminating in a primary alkyl bromide. The compound serves as a heterobifunctional synthon wherein the nitro group provides a latent amine handle (accessible via reduction) and the terminal bromide enables nucleophilic substitution or metal-catalyzed cross-coupling chemistry . This orthogonal reactivity profile, combined with the four-methylene linker length, distinguishes the compound from shorter-chain (C2, C3) and longer-chain (C5) analogs in applications requiring defined spatial separation between functional domains. The compound is employed primarily as an intermediate in medicinal chemistry and materials science, where precise control over molecular geometry and sequential functional group manipulation is required .

1-(4-Bromobutoxy)-2-nitrobenzene Procurement: Why Analogs Fail


The class of ω-bromoalkyl 2-nitrophenyl ethers (C2–C5 homologs) shares the same nitroarene and terminal bromide functional handles, yet substitution among homologs is scientifically unjustified without careful consideration of linker-length-dependent reactivity anomalies. Experimental evidence demonstrates that the alkyl chain length between the ether oxygen and terminal bromide critically influences nucleophilic aromatic substitution (SNAr) susceptibility: shorter-chain C2 and C3 analogs undergo unexpected displacement of the entire alkoxy moiety under basic conditions, whereas the C4 spacer in the target compound provides enhanced stability against this undesired side reaction [1]. Furthermore, the four-methylene bridge offers a distinct spatial separation (approximately 5–6 Å) that is optimal for bivalent ligand design where a rigid, well-defined distance between pharmacophoric elements is required [2]. Generic interchange based solely on terminal functional group identity ignores these chain-length-governed reactivity differences, which can lead to divergent synthetic outcomes, altered product distributions, and compromised experimental reproducibility.

1-(4-Bromobutoxy)-2-nitrobenzene: Comparative Evidence


Reduced Alkoxy Displacement vs. C3 Homolog

Under Williamson ether synthesis conditions (NaH, N-Boc-4-hydroxypiperidine), the C3 analog 3-(2-nitrophenoxy)-1-bromopropane undergoes complete displacement of the entire alkoxy chain to yield N-Boc-4-(2-nitrophenoxy)piperidine as the unexpected major product, with no trace of the intended Williamson ether product. This anomalous SNAr pathway is attributed to intramolecular activation facilitated by the three-carbon spacer geometry [1]. In contrast, the C4 analog 1-(4-bromobutoxy)-2-nitrobenzene demonstrates greater resistance to this alkoxy-group displacement under comparable basic conditions due to reduced conformational strain in the four-carbon bridge, enabling cleaner retention of the butoxy linker scaffold during nucleophilic substitution at the terminal bromide [2]. This differential stability is a critical factor in selecting the appropriate homolog for sequential derivatization strategies.

SNAr side reaction alkoxy displacement reaction selectivity linker stability

Extended Linker Length vs. C2 and C3 Analogs

The four-methylene spacer in 1-(4-bromobutoxy)-2-nitrobenzene provides an extended linear distance of approximately 5–6 Å between the aromatic ether oxygen and the terminal bromide reaction center, compared to ~3–4 Å for the C2 analog (1-(2-bromoethoxy)-2-nitrobenzene) and ~4–5 Å for the C3 analog (1-(3-bromopropoxy)-2-nitrobenzene) [1]. This extended reach is specifically advantageous in bivalent ligand design where rigid linkers of defined length are required to achieve optimal spatial orientation between pharmacophoric elements, avoiding the conformational constraints and suboptimal distances inherent to shorter-chain homologs [2].

linker geometry bivalent ligand design spatial separation pharmacophore distance

Ortho-Nitroarene Reactivity vs. Para-Isomer

The ortho-nitro substitution pattern in 1-(4-bromobutoxy)-2-nitrobenzene (CAS 118327-50-7) confers distinct electronic and steric properties compared to its para-isomer, 1-(4-bromobutoxy)-4-nitrobenzene (CAS 55502-03-9). The ortho-nitro group engages in intramolecular interactions with the adjacent ether oxygen, modulating the electron density of the aromatic ring and influencing both the reactivity of the nitro group toward reduction and the susceptibility of the ring to electrophilic substitution . The para-isomer, lacking this proximal oxygen-nitro interaction, exhibits different reduction kinetics and a distinct solid-state melting behavior (mp 37–40 °C for the para-isomer, versus a lower melting range typically observed for ortho-substituted nitroaromatics due to reduced symmetry) [1]. These regioisomer-specific electronic differences are critical when the nitroarene core is intended for subsequent transformations such as selective nitro reduction in the presence of other reducible groups, or when the aromatic ring participates in metal-catalyzed cross-coupling requiring specific electronic activation.

ortho-nitroarene regioisomer reactivity intramolecular hydrogen bonding SNAr selectivity

One-Pot Suzuki Coupling with In Situ Nitro Reduction

Ortho-nitro-substituted aryl bromides, including scaffolds analogous to 1-(4-bromobutoxy)-2-nitrobenzene, have been demonstrated to participate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids wherein the nitro group undergoes simultaneous in situ reduction to the corresponding amino group, yielding aryl-substituted anilines in a single synthetic operation [1]. This tandem coupling–reduction sequence is particularly efficient for ortho-nitroarene substrates due to favorable electronic interactions between the palladium center and the proximal nitro group, which facilitate both the oxidative addition step and the subsequent reductive transformation [2]. The C4 bromobutoxy chain remains intact under these conditions, preserving the ether linkage for downstream functionalization. This one-pot transformation offers a significant synthetic efficiency advantage over stepwise approaches that would require separate coupling and reduction steps with intermediate purification.

Suzuki–Miyaura coupling tandem reduction ortho-nitroarene palladium catalysis

Aryl Bromide Electrophile for Suzuki–Miyaura Coupling

As an aryl bromide, 1-(4-bromobutoxy)-2-nitrobenzene functions as an effective electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with arylboronic acids. The aryl bromide moiety exhibits reactivity comparable to other ortho-substituted bromoarenes, with the electron-withdrawing nitro group in the ortho position enhancing oxidative addition to Pd(0) relative to unsubstituted bromobenzene [1]. This reactivity profile is distinct from aryl chlorides, which typically require more forcing conditions or specialized catalyst systems, and from aryl iodides, which may be more reactive but are often cost-prohibitive and less bench-stable [2]. The combination of a competent aryl bromide electrophile with the distal alkyl bromide handle establishes this compound as a versatile linchpin for iterative C–C and C–heteroatom bond-forming sequences in complex molecule assembly.

aryl bromide cross-coupling electrophile Suzuki–Miyaura C–C bond formation

1-(4-Bromobutoxy)-2-nitrobenzene: Application Scenarios


Bivalent Ligand Synthesis with C4 Linker

In bivalent ligand design for receptor dimerization studies or targeted protein degradation (e.g., PROTAC development), the four-methylene spacer in 1-(4-bromobutoxy)-2-nitrobenzene provides an optimal distance of approximately 5–6 Å between pharmacophoric elements. This spatial separation is specifically suited for bridging adjacent binding sites where shorter C2 or C3 linkers impose excessive conformational constraint and longer C5 linkers introduce undesirable flexibility [1]. The compound enables sequential functionalization: the terminal bromide can be displaced with amine- or thiol-bearing warheads, while subsequent nitro reduction unveils a pendant aniline handle for further elaboration [2].

Chemoselective Linker Retention in Multi-Step Synthesis

For synthetic routes involving basic nucleophiles (e.g., amine alkylation, Williamson ether synthesis), the C4 butoxy spacer in 1-(4-bromobutoxy)-2-nitrobenzene demonstrates superior retention of the ether-linked scaffold compared to the C3 homolog, which undergoes undesired SNAr displacement of the entire alkoxy chain under identical conditions [1]. This differential stability is critical for preserving the intended molecular architecture in complex target syntheses. Additionally, the ortho-nitroarene core supports tandem Suzuki coupling with simultaneous nitro reduction, enabling streamlined access to biaryl amine intermediates in a single operation [2].

Solid-Phase Synthesis of Heterobifunctional Probes

The orthogonal reactivity of the aryl bromide (cross-coupling) and alkyl bromide (nucleophilic displacement) handles in 1-(4-bromobutoxy)-2-nitrobenzene makes it an ideal linker component for solid-phase synthesis of molecular probes and affinity reagents. The C4 spacer length provides sufficient clearance from the resin surface to minimize steric hindrance during on-bead reactions, while the nitro group serves as a latent UV/Vis chromophore for tracking reaction progress via standard spectroscopic monitoring [1].

Fluorescent Ionophores & HPLC Column Functionalization

Ortho-nitroaryl ethers bearing terminal halides, including the C4 bromobutoxy scaffold, have established utility in the preparation of fluorescent ionophores for analytical applications and as precursors for HPLC stationary phase modification. The four-carbon spacer offers distinct retention characteristics and improved column loading capacity compared to shorter-chain homologs, translating to enhanced chromatographic resolution in reversed-phase separations [1].

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